
Tert-butyl 9H-purine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 9H-purine-6-carboxylate: is a chemical compound with the molecular formula C11H14N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9H-purine-6-carboxylate typically involves the reaction of purine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 9H-purine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different purine derivatives.
Reduction: It can be reduced to yield other purine-based compounds.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid, while reduction could produce purine-6-carboxylate esters .
Aplicaciones Científicas De Investigación
Tert-butyl 9H-purine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in biological processes and as a building block for nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 9H-purine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to nucleoside analogs, which are incorporated into DNA or RNA, disrupting the replication process of viruses or cancer cells. This makes it a valuable compound in antiviral and anticancer research .
Comparación Con Compuestos Similares
- Tert-butyl 6-chloro-9H-purine-9-carboxylate
- Tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate
- N-BOC-6-chloro-9H-purine-2-amine
Comparison: Tert-butyl 9H-purine-6-carboxylate is unique due to its specific tert-butyl ester group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H12N4O2 |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
tert-butyl 7H-purine-6-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)7-6-8(13-4-11-6)14-5-12-7/h4-5H,1-3H3,(H,11,12,13,14) |
Clave InChI |
LJFWEXGFQYHEKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C2C(=NC=N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B15067635.png)


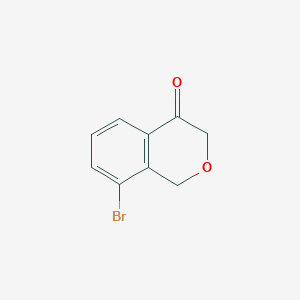
![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)
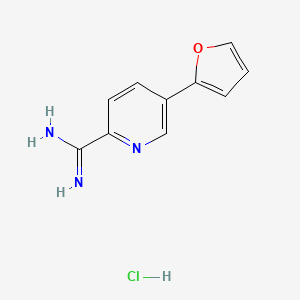
![4-(Methylthio)benzo[g]quinazoline](/img/structure/B15067672.png)
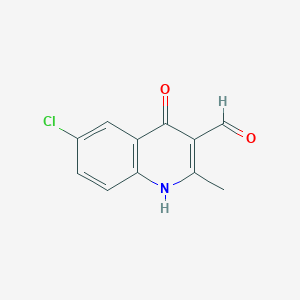
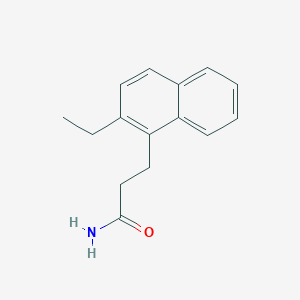

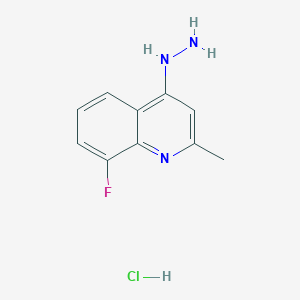
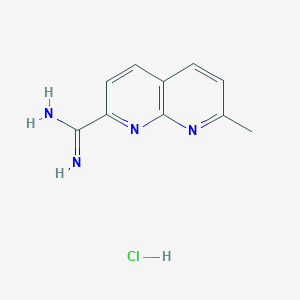
![7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B15067700.png)

